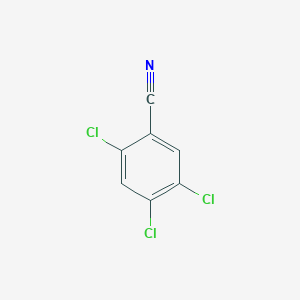

2,4,5-Trichlorobenzonitrile

Description

Contextual Significance within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules. rsc.org Their importance stems from the reactivity conferred by the halogen and nitrile substituents, which allows for versatile chemical modifications. These compounds are common precursors for creating pharmaceuticals, agrochemicals, dyes, and advanced organic materials. rsc.org The halogen atoms can be replaced through nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups like tetrazoles. rsc.orgacs.org

Within this context, 2,4,5-Trichlorobenzonitrile is significant primarily as a chemical intermediate. A key application is its use as a starting material in the synthesis of fluorinated aromatics. For instance, it can be converted into 2,4,5-trifluorobenzonitrile (B1209073) through a halogen exchange reaction with potassium fluoride (B91410) (KF). google.comgoogle.com This fluorinated derivative is then used in subsequent steps to produce other valuable compounds, such as 2,4,5-trifluorobenzaldehyde. google.com This transformation highlights the strategic use of 2,4,5-Trichlorobenzonitrile to introduce specific substitution patterns that are otherwise difficult to achieve.

Current Research Landscape and Gaps for 2,4,5-Trichlorobenzonitrile

The current research landscape for 2,4,5-Trichlorobenzonitrile is largely focused on its role in environmental chemistry, specifically as a degradation product of other widely used chemicals. A notable area of recent investigation involves its formation from the photodegradation of the broad-spectrum fungicide Chlorothalonil (B1668833). mdpi.com Studies have shown that 2,4,5-Trichlorobenzonitrile is a primary photolysis product of Chlorothalonil. mdpi.com Research has demonstrated that the rate of its formation and subsequent breakdown can be significantly accelerated by the presence of reflective materials, which has implications for the environmental fate of the parent fungicide. mdpi.com

Despite its importance as an intermediate and a metabolite, significant research gaps exist. Compared to its isomers, such as 2,3,5-Trichlorobenzonitrile (B1603440) and 2,4,6-Trichlorobenzonitrile (B1297859), which have been investigated for their herbicidal properties, there is a distinct lack of studies focused on the intrinsic biological or material properties of 2,4,5-Trichlorobenzonitrile itself. biosynth.com Its potential applications in medicinal chemistry or as a monomer for specialized polymers remain largely unexplored, representing a clear gap in the current body of scientific literature.

Interdisciplinary Relevance and Emerging Themes

The interdisciplinary relevance of 2,4,5-Trichlorobenzonitrile is most prominent at the intersection of synthetic chemistry and environmental science. Its connection to the degradation pathway of Chlorothalonil makes it a compound of interest for environmental monitoring and toxicology studies, aiming to understand the persistence and transformation of agrochemicals in the environment. mdpi.com

An emerging theme is the potential exploration of 2,4,5-Trichlorobenzonitrile as a precursor for novel functional molecules, mirroring the development trajectories of other halogenated benzonitriles. The specific arrangement of its chloro-substituents could be leveraged to synthesize unique derivatives for applications in:

Medicinal Chemistry : As a scaffold for developing kinase inhibitors or other therapeutic agents, where halogenated aromatic rings are known to enhance binding affinity.

Materials Science : As a building block for flame-retardant materials or liquid crystals, where the high halogen content and rigid structure can be advantageous.

Future research is likely to focus on filling the existing gaps by systematically investigating the reactivity of 2,4,5-Trichlorobenzonitrile and exploring the properties of its downstream derivatives for these advanced applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3,5-Trichlorobenzonitrile |

| 2,4,5-Trichlorobenzonitrile |

| 2,4,5-trifluorobenzaldehyde |

| 2,4,5-trifluorobenzonitrile |

| 2,4,6-Trichlorobenzonitrile |

| Chlorothalonil |

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUDTFWVYQOOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215951 | |

| Record name | Benzonitrile, 2,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-04-8 | |

| Record name | Benzonitrile, 2,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trichlorobenzonitrile

Established Synthetic Strategies for Chlorinated Benzonitriles: Precedents and Adaptations

The industrial and laboratory synthesis of chlorinated benzonitriles relies on a few robust and versatile reaction types. These methods provide a foundational framework for the targeted synthesis of the 2,4,5-trichloro isomer.

Routes via Sandmeyer Reactions from Halogenated Anilines

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. wikipedia.orggeeksforgeeks.org This two-step process is highly adaptable for the synthesis of halogenated benzonitriles. byjus.com

The general mechanism involves:

Diazotization : An aromatic amine, such as a trichloroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. geeksforgeeks.org

Cyanation : The resulting diazonium salt is then reacted with a copper(I) cyanide salt (CuCN), which catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas. wikipedia.orglibretexts.org

This reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglibretexts.org For the synthesis of 2,4,5-trichlorobenzonitrile, the required starting material would be 2,4,5-trichloroaniline. The Sandmeyer reaction's advantages include high specificity for introducing the nitrile group and the use of relatively mild conditions.

| Reaction | Starting Material | Key Reagents | Typical Conditions | Product |

| Sandmeyer Cyanation | Halogenated Aniline (B41778) | 1. NaNO₂, HCl2. CuCN | 1. 0–5 °C2. Elevated Temperature | Halogenated Benzonitrile (B105546) |

Cyanation of Halogenated Benzene (B151609) Derivatives

Direct cyanation of an existing halogenated benzene ring is another significant synthetic route. The Rosenmund-von Braun reaction, a classic method, involves the displacement of an aryl halide with a copper(I) cyanide salt, typically at high temperatures and often in a polar, aprotic solvent. researchgate.net

More modern approaches utilize palladium-catalyzed cross-coupling reactions, which often proceed under milder conditions with lower catalyst loadings. organic-chemistry.org These methods can employ various non-toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), and are compatible with a wide range of functional groups. researchgate.netorganic-chemistry.org The synthesis of benzonitriles from phenols, via conversion to aryl imidazolylsulfonates, has also been demonstrated using this approach. organic-chemistry.org For 2,4,5-trichlorobenzonitrile, a potential starting material for such a reaction could be 1-bromo-2,4,5-trichlorobenzene (B50287) or a similarly activated derivative.

| Reaction Type | Starting Material | Cyanide Source | Catalyst/Solvent | Key Features |

| Rosenmund-von Braun | Aryl Halide | CuCN | High temperature, polar aprotic solvent (e.g., DMSO) | Classic method, often requires harsh conditions. researchgate.net |

| Palladium-Catalyzed Cyanation | Aryl (pseudo)halide | K₄[Fe(CN)₆] | Pd catalyst (e.g., [(allyl)PdCl]₂), ligand (e.g., DPEphos) | Milder conditions, non-toxic cyanide source, broad scope. organic-chemistry.org |

Ammoxidation Processes of Halogenated Alkyl Benzenes

Vapor-phase catalytic ammoxidation is the most economical and environmentally sound method for the industrial production of aromatic nitriles. researchgate.netmedcraveonline.com This process involves the reaction of a methyl-substituted aromatic compound (like a chlorinated toluene) with ammonia (B1221849) and oxygen (or air) at high temperatures (typically over 400°C) over a metal oxide catalyst. researchgate.net

Catalysts are crucial for this process, with vanadium-based systems, particularly vanadium phosphorus oxides (VPO), being widely studied and used. researchgate.netresearchgate.net Promoters and supports, such as chromium, alumina, or titania, can significantly enhance catalyst activity and selectivity, leading to high conversion rates and yields of the desired nitrile. researchgate.net For instance, the ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) has been successfully demonstrated with yields around 80% using a promoted VPO catalyst. researchgate.net The reaction is thought to proceed through a benzaldehyde (B42025) intermediate. researchgate.net Applying this to the target molecule, 2,4,5-trichlorotoluene (B165455) would be the necessary starting material.

| Process | Starting Material | Catalyst System | Reaction Conditions | Yield |

| Ammoxidation | 2,6-Dichlorotoluene | Promoted Vanadium Phosphate (VPO) with Titania | Gas phase, ~400°C | ~80% researchgate.net |

| Ammoxidation | 4-Bromo-3-chlorotoluene | V-Cr-based/SiO₂ | 380–440°C | 87.6% |

Potential Synthetic Pathways for 2,4,5-Trichlorobenzonitrile

Beyond general precedents, specific pathways can be devised starting from commercially available or readily synthesized analogs of the target molecule.

Conversion from 2,4,5-Trichlorobenzaldehyde (B3041761) or 2,4,5-Trichlorobenzoic Acid Analogs

Standard organic transformations can be employed to convert aldehydes and carboxylic acids into nitriles. These multi-step sequences offer viable, if less direct, routes to 2,4,5-trichlorobenzonitrile.

From 2,4,5-Trichlorobenzaldehyde : The aldehyde lookchem.com can be converted to the nitrile in a two-step process. First, reaction with hydroxylamine (B1172632) forms 2,4,5-trichlorobenzaldehyde oxime. Second, the oxime is subjected to dehydration using a variety of reagents, such as acetic anhydride, thionyl chloride, or various catalysts, to yield the corresponding nitrile.

From 2,4,5-Trichlorobenzoic Acid : The synthesis from the corresponding carboxylic acid, 2,4,5-trichlorobenzoic acid, ontosight.aiepa.gov typically proceeds via the amide. The acid is first converted to an acid chloride (using, for example, thionyl chloride), which then reacts with ammonia to form 2,4,5-trichlorobenzamide. Subsequent dehydration of the primary amide with a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride) furnishes 2,4,5-trichlorobenzonitrile. A direct conversion of benzoic acids to benzonitriles by heating with urea (B33335) over a metallic catalyst has also been reported.

| Starting Material | Intermediate | Key Transformation Steps |

| 2,4,5-Trichlorobenzaldehyde | 2,4,5-Trichlorobenzaldehyde Oxime | 1. Reaction with hydroxylamine.2. Dehydration of the oxime. |

| 2,4,5-Trichlorobenzoic Acid | 2,4,5-Trichlorobenzamide | 1. Conversion to acid chloride (e.g., with SOCl₂).2. Aminolysis with ammonia.3. Dehydration of the amide. |

Selective Functionalization of Pre-Existing Chlorinated Aromatic Scaffolds

An alternative strategy involves introducing the nitrile functionality onto a pre-existing trichlorinated benzene ring. The logical starting material for this approach is 1,2,4-trichlorobenzene (B33124). The primary challenge is achieving regioselective functionalization at the C-1 position to yield the desired 2,4,5-substituted product.

Direct electrophilic cyanation of such a deactivated ring is difficult. nih.gov A more plausible route involves a sequence of reactions. For instance, Friedel-Crafts acylation of 1,2,4-trichlorobenzene could introduce a carbonyl group, which could then be transformed into a nitrile as described previously. However, controlling the regioselectivity of the initial acylation step would be critical. Another approach is lithiation followed by quenching with a cyanating agent, although selective deprotonation can be challenging. Research into the selective functionalization of mixed-halide systems and the use of hypervalent chlorine compounds is opening new avenues for precisely controlled aromatic substitutions, which could potentially be adapted for this purpose. nih.govrsc.org

| Starting Material | General Strategy | Challenges & Considerations |

| 1,2,4-Trichlorobenzene | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation) followed by functional group conversion. | The benzene ring is highly deactivated; regioselectivity of the initial substitution is a major hurdle. |

| 1,2,4-Trichlorobenzene | Lithiation/Metalation followed by reaction with a cyanating agent. | Achieving regioselective deprotonation at the desired position can be difficult and may lead to mixtures of isomers. |

Green Chemistry Principles in 2,4,5-Trichlorobenzonitrile Synthesis

The application of green chemistry principles to the synthesis of 2,4,5-Trichlorobenzonitrile is crucial for developing more environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Key green chemistry considerations in the synthesis of 2,4,5-Trichlorobenzonitrile include:

Atom Economy: Synthetic routes are evaluated based on their atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. acs.org For instance, the traditional Sandmeyer reaction, while effective, can generate significant inorganic waste. Alternative pathways with higher atom economy are actively being researched.

Use of Safer Solvents: Many conventional syntheses of benzonitriles utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, which can reduce environmental impact and improve worker safety. rsc.orgsemanticscholar.org Research into solvent-free reaction conditions is also a key area of interest. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. researchgate.net In the context of 2,4,5-Trichlorobenzonitrile synthesis, research is ongoing to develop more efficient and recyclable catalysts to replace stoichiometric reagents that are consumed in the reaction and contribute to waste streams. researchgate.net For example, the development of heterogeneous catalysts could simplify product purification and catalyst recovery. semanticscholar.org

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is another critical aspect. This can involve designing reactions that proceed at ambient temperature and pressure or utilizing alternative energy sources like microwave irradiation, which can lead to faster reaction times and reduced energy use. semanticscholar.orgresearchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of 2,4,5-Trichlorobenzonitrile:

Table 1: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in 2,4,5-Trichlorobenzonitrile Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic routes that minimize byproducts. The E-factor and process mass intensity are metrics used to assess waste generation. acs.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Utilizing and generating substances that possess little or no toxicity to human health and the environment. acs.org |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. acs.org |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. rsc.orgsemanticscholar.org |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. semanticscholar.orgresearchgate.net |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding the use of temporary modifications of physical/chemical processes. acs.org |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. researchgate.netresearchgate.net |

Reaction Optimization and Process Development for Enhanced Yields and Purity

The optimization of reaction conditions and the development of robust processes are critical for the industrial production of 2,4,5-Trichlorobenzonitrile, ensuring high yields and purity. This involves a systematic study of various reaction parameters. sigmaaldrich.com

A key synthetic route to substituted benzonitriles is the Sandmeyer reaction, which involves the diazotization of an aniline followed by cyanation. The optimization of this process for 2,4,5-Trichlorobenzonitrile would involve a detailed investigation of several factors.

Key Parameters for Optimization:

Temperature: Reaction temperature is a critical parameter that can significantly influence reaction rate, selectivity, and the formation of impurities. biotage.comevitachem.com For instance, in the diazotization step of the Sandmeyer reaction starting from 2,4,5-trichloroaniline, low temperatures (around 8°C) are typically maintained to ensure the stability of the diazonium salt. chemicalbook.com

Reaction Time: The duration of the reaction must be carefully controlled to ensure complete conversion of the starting materials while minimizing the formation of degradation products or byproducts that can arise from prolonged reaction times. biotage.com

Concentration of Reactants: The stoichiometry and concentration of reactants, such as the acid and the nitrosating agent in the diazotization step, and the cyanide source in the cyanation step, must be optimized to maximize yield and minimize side reactions.

Catalyst Selection and Loading: In catalytic processes, the choice of catalyst and its concentration are paramount. For example, in a potential catalytic cyanation reaction, screening different catalysts and optimizing their loading would be essential to achieve high efficiency. sigmaaldrich.com

Solvent System: The solvent can influence the solubility of reactants, reaction kinetics, and the ease of product isolation. The choice of an appropriate solvent system is crucial for an efficient process. sigmaaldrich.com

Purification Methods: Post-reaction workup and purification are critical for obtaining high-purity 2,4,5-Trichlorobenzonitrile. Techniques such as crystallization, distillation, and chromatography are often employed and need to be optimized for efficiency and scalability. biotage.com

The following table provides an example of how reaction parameters can be varied and their potential impact on the synthesis of a related compound, which can be extrapolated to the synthesis of 2,4,5-Trichlorobenzonitrile.

Through systematic optimization of these and other parameters, often employing statistical methods like Design of Experiments (DoE), it is possible to develop a robust and efficient process for the synthesis of 2,4,5-Trichlorobenzonitrile with high yield and purity.

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trichlorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Chemistry of 2,4,5-Trichlorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The benzene (B151609) ring of 2,4,5-trichlorobenzonitrile is rendered electron-deficient by the cumulative electron-withdrawing effects of the three chlorine atoms and, most significantly, the nitrile (-CN) group. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles. The reaction generally proceeds through an addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.compressbooks.pub

Electronic and Steric Influences of Chlorine Substituents on SNAr Reactivity

The reactivity of the aromatic ring in 2,4,5-trichlorobenzonitrile towards nucleophilic attack is profoundly influenced by both electronic and steric factors.

Electronic Influences: The nitrile group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitrile group. In 2,4,5-trichlorobenzonitrile, the C4 and C2 positions are para and ortho to the nitrile group, respectively. The chlorine atoms also contribute to the ring's activation through their inductive electron-withdrawing effect, although they can also exert a deactivating resonance effect by donating a lone pair of electrons. However, for halogens, the inductive effect typically dominates in SNAr reactions. The presence of multiple electron-withdrawing groups enhances the electrophilicity of the ring carbons, facilitating the formation of the intermediate Meisenheimer complex. wikipedia.org

Steric Influences: Steric hindrance can play a significant role in dictating the rate and regioselectivity of SNAr reactions. numberanalytics.com Bulky nucleophiles may face steric impediment when approaching a carbon atom flanked by substituents. numberanalytics.com In 2,4,5-trichlorobenzonitrile, the chlorine atoms at positions C2, C4, and C5 create a sterically crowded environment around the benzene ring. Attack at the C2 position is hindered by the adjacent chlorine at C1, and attack at C4 is flanked by chlorines at C5. The degree of steric hindrance experienced by an incoming nucleophile depends on its size; bulkier nucleophiles are expected to react more slowly. numberanalytics.comrsc.org For instance, the reaction of 2,4-dinitrochlorobenzene is slower with the bulky tert-butoxide ion compared to the smaller methoxide (B1231860) ion. numberanalytics.com

Regioselectivity and Stereochemistry in SNAr Processes

Regioselectivity: The regioselectivity of SNAr reactions on polysubstituted benzenes is determined by the combined electronic effects of the substituents, which stabilize the intermediate carbanion (Meisenheimer complex). The negative charge in the intermediate is best stabilized when it can be delocalized by electron-wasting groups at the ortho and para positions.

For 2,4,5-trichlorobenzonitrile:

Attack at C4: This position is para to the strongly activating nitrile group and ortho to the chlorine at C5. The negative charge of the intermediate can be effectively delocalized onto the nitrile group.

Attack at C2: This position is ortho to the nitrile group and the chlorine at C1. The negative charge can also be delocalized by the nitrile group.

Attack at C5: This position is meta to the nitrile group, meaning the negative charge of the intermediate cannot be directly delocalized onto the nitrile. Therefore, substitution at C5 is generally not favored.

While specific experimental data for the regioselectivity of 2,4,5-trichlorobenzonitrile is limited in the available literature, studies on related compounds like 2,4,5-trichloropyrimidine (B44654) show a high degree of regioselectivity, with the 4-position being highly favored for nucleophilic attack. d-nb.info This suggests that substitution on 2,4,5-trichlorobenzonitrile would likely favor the C4 or C2 positions due to superior stabilization of the Meisenheimer complex.

Stereochemistry: The SNAr reaction proceeds via an addition-elimination mechanism that involves the formation of a non-chiral, planar Meisenheimer complex. As the reaction occurs at an sp2-hybridized carbon and does not involve the formation of a chiral center in the product (unless the nucleophile itself is chiral), stereochemistry is not a primary consideration in the substitution step itself.

Mechanistic Elucidation of Addition-Elimination Pathways

The generally accepted mechanism for SNAr reactions is the two-step addition-elimination pathway. chemistrysteps.comlibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the aromatic ring that bears a leaving group (in this case, a chlorine atom). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. chemistrysteps.com This step is usually fast.

Step 2: Elimination

The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction. The presence of strong electron-withdrawing groups, such as the nitrile group and the other chlorine atoms on the ring of 2,4,5-trichlorobenzonitrile, is crucial for stabilizing this intermediate. masterorganicchemistry.com

Transformations of the Nitrile Functional Group

The nitrile group of 2,4,5-trichlorobenzonitrile can undergo several characteristic transformations, most notably hydrolysis to carboxylic acids or amides and reduction to amines.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of nitriles can be catalyzed by either acid or base and can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. youtube.comnumberanalytics.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as refluxing with aqueous mineral acids like sulfuric acid or hydrochloric acid, the nitrile group is hydrolyzed. chemistrysteps.comlibretexts.org The reaction proceeds through the initial formation of a primary amide (2,4,5-trichlorobenzamide), which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid (2,4,5-trichlorobenzoic acid). chemistrysteps.com It is often difficult to stop the reaction at the amide stage under acidic conditions. youtube.com

Reaction Scheme: 2,4,5-Trichlorobenzonitrile → [2,4,5-Trichlorobenzamide] → 2,4,5-Trichlorobenzoic acid

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the nitrile group is also hydrolyzed. youtube.comchemistrysteps.com The initial product is the carboxylate salt (e.g., sodium 2,4,5-trichlorobenzoate) and ammonia (B1221849). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid. chemistrysteps.com By using milder basic conditions, it is sometimes possible to isolate the intermediate amide. youtube.com

Reaction Scheme: 2,4,5-Trichlorobenzonitrile --(NaOH, H₂O)--> Sodium 2,4,5-trichlorobenzoate --(H₃O⁺)--> 2,4,5-Trichlorobenzoic acid

The general conditions for these transformations are summarized in the table below, based on typical procedures for aryl nitriles.

| Transformation | Reagents and Conditions | Product |

| Full Hydrolysis | Aqueous H₂SO₄ or HCl, heat | 2,4,5-Trichlorobenzoic acid |

| Full Hydrolysis | 1. Aqueous NaOH, heat 2. H₃O⁺ | 2,4,5-Trichlorobenzoic acid |

| Partial Hydrolysis | Mild basic conditions (e.g., NaOH in alcohol), controlled temperature | 2,4,5-Trichlorobenzamide |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂). This is a common transformation in organic synthesis.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. The reaction typically requires elevated pressure and temperature. Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles.

Chemical Reduction: Strong hydride-reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran, are very effective for the reduction of nitriles to primary amines. The reaction is typically followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Reaction Scheme: 2,4,5-Trichlorobenzonitrile → 2,4,5-Trichlorobenzylamine

The general conditions for the reduction are presented in the table below.

| Transformation | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄ in ether/THF 2. H₂O workup | 2,4,5-Trichlorobenzylamine |

| Reduction | H₂, Raney Ni or Pd/C, heat, pressure | 2,4,5-Trichlorobenzylamine |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) in 2,4,5-trichlorobenzonitrile contains a triple bond, making it a potential participant in cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing heterocyclic rings. libretexts.org Generally, nitriles can react as dipolarophiles or dienophiles in cycloadditions, such as [3+2] and [4+2] cycloadditions, to form five- or six-membered heterocycles, respectively. libretexts.orgresearchgate.net

[3+2] Cycloadditions: This type of reaction, also known as 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile. libretexts.org The nitrile group can serve as the dipolarophile. For instance, nitriles react with nitrile oxides (generated in situ) to form 1,2,4-oxadiazoles, or with nitrile imines to yield 1,2,4-triazoles. mdpi.com Another example is the photoinduced reaction between carbenes and nitriles, which proceeds through a nitrogen ylide intermediate to furnish oxazole (B20620) derivatives. semanticscholar.org While these are established reactions for nitriles, specific examples employing 2,4,5-trichlorobenzonitrile are not extensively documented in the literature. The electronic nature of the benzonitrile (B105546), however, suggests it would be a reactive dipolarophile. The electron-withdrawing chlorine atoms would enhance the electrophilicity of the nitrile carbon, potentially facilitating the reaction with electron-rich dipoles.

[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile. libretexts.org While alkenes and alkynes are common dienophiles, nitriles can also participate, although they are generally less reactive. The reaction of a diene with a nitrile leads to the formation of a six-membered nitrogen-containing ring, such as a pyridine (B92270) derivative. The reactivity in these cases is highly dependent on the electronic properties of both the diene and the dienophile. libretexts.org For 2,4,5-trichlorobenzonitrile to act as a dienophile, the reaction would likely require a highly reactive, electron-rich diene and potentially high temperatures or catalysis, due to the inherent stability of the aromatic system and the lower reactivity of the nitrile dienophile compared to its carbon-based counterparts.

Table 1: Potential Cycloaddition Reactions of 2,4,5-Trichlorobenzonitrile

| Reaction Type | Dipole/Diene | Dipolarophile/Dienophile | Potential Product Class |

| [3+2] Cycloaddition | Nitrile Oxide (R-C≡N⁺-O⁻) | 2,4,5-Trichlorobenzonitrile | 1,2,4-Oxadiazole derivative |

| [3+2] Cycloaddition | Nitrile Imine (R-C≡N⁺-N⁻-R') | 2,4,5-Trichlorobenzonitrile | 1,2,4-Triazole derivative |

| [3+2] Cycloaddition | Carbene (R₂C:) | 2,4,5-Trichlorobenzonitrile | Oxazole derivative |

| [4+2] Cycloaddition | Electron-rich Diene | 2,4,5-Trichlorobenzonitrile | Dihydropyridine derivative |

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. miracosta.edu The feasibility and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wvu.edu

In 2,4,5-trichlorobenzonitrile, the benzene ring is substituted with four electron-withdrawing groups: three chlorine atoms and a nitrile group. Both types of substituents deactivate the ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. wvu.edu Consequently, EAS reactions on 2,4,5-trichlorobenzonitrile are expected to be significantly slower than on benzene and would require harsh reaction conditions, such as high temperatures and strong acid catalysts. miracosta.edusavemyexams.com

The regioselectivity of a potential EAS reaction is determined by the directing effects of the existing substituents. The available positions for substitution on the 2,4,5-trichlorobenzonitrile ring are C-3 and C-6.

Directing Effects:

Nitrile Group (-CN): The nitrile group is a powerful deactivating group and a meta-director.

Chlorine Atoms (-Cl): Halogens are deactivating yet ortho, para-directors. wvu.edu

To predict the outcome, we analyze the directing influence on the two open positions:

Position C-3: This position is ortho to the C-2 chlorine, meta to the C-4 chlorine, meta to the C-5 chlorine, and meta to the C-1 nitrile group.

Position C-6: This position is ortho to the C-5 chlorine, meta to the C-4 chlorine, para to the C-2 chlorine, and ortho to the C-1 nitrile group.

The directing effects of the substituents are summarized in the table below.

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Substituent | Position | Directing Effect | Influence on C-3 | Influence on C-6 |

| -CN | 1 | meta | Favorable | Unfavorable (ortho) |

| -Cl | 2 | ortho, para | Favorable (ortho) | Favorable (para) |

| -Cl | 4 | ortho, para | Unfavorable (meta) | Unfavorable (meta) |

| -Cl | 5 | ortho, para | Unfavorable (meta) | Favorable (ortho) |

Radical Reactions and Their Pathways

Free radical reactions involve species with unpaired electrons and typically proceed via chain reaction mechanisms consisting of initiation, propagation, and termination steps. researchgate.net 2,4,5-Trichlorobenzonitrile is known to be involved in radical pathways, primarily through its formation from the photolysis of other compounds.

A significant pathway involving 2,4,5-trichlorobenzonitrile is the photodegradation of the fungicide tetrachloroisophthalonitrile (chlorothalonil). Under UV irradiation, chlorothalonil (B1668833) undergoes degradation where hydroxyl radicals (•OH) play a key role. nih.gov This process can lead to the cleavage of a C-CN bond or dechlorination, followed by rearrangement. 2,4,5-Trichlorobenzonitrile has been identified as a key photolysis product in these reactions. The concentration of 2,4,5-trichlorobenzonitrile can increase during the initial phase of photolysis before it is subsequently degraded.

The initiation of such radical reactions often involves the photolysis of a sensitizer (B1316253) or the compound itself to generate initial radical species. researchgate.net For instance, the photolysis of hydrogen peroxide (H₂O₂) can generate hydroxyl radicals, which are highly reactive and can abstract a hydrogen atom or add to the aromatic ring of a substrate like 2,4,5-trichlorobenzonitrile. nih.gov

Table 3: Radical Reaction Profile of 2,4,5-Trichlorobenzonitrile

| Reaction Type | Pathway | Reactants/Conditions | Key Intermediates | Products |

| Formation | Photodegradation of Chlorothalonil | Chlorothalonil, UV light, H₂O | Hydroxyl radical (•OH), Aryl radicals | 2,4,5-Trichlorobenzonitrile |

| Degradation | Photolysis | 2,4,5-Trichlorobenzonitrile, UV light, •OH source | Aryl radicals, Phenolic radicals | Chlorinated phenols, Benzoic acids, smaller fragments |

Once formed, the 2,4,5-trichlorobenzonitrile molecule can itself be subject to further radical attack. An attacking hydroxyl radical could displace a chlorine atom or add to the ring, eventually leading to the formation of chlorinated phenols or other degradation products. The specific pathways and products depend heavily on the reaction conditions, such as the wavelength of light and the presence of other reactive species like oxygen and dissolved organic matter. nih.govrsc.org

Spectroscopic and Structural Elucidation of 2,4,5 Trichlorobenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis for Positional Isomer Differentiation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for distinguishing between positional isomers of trichlorobenzonitrile. The chemical shifts (δ), reported in parts per million (ppm), of the hydrogen and carbon atoms are highly sensitive to their local electronic environment, which is influenced by the positions of the chlorine and nitrile substituents on the benzene (B151609) ring.

In 2,4,5-trichlorobenzonitrile, the two aromatic protons are in different chemical environments, leading to distinct signals in the ¹H NMR spectrum. Similarly, the seven carbon atoms (six aromatic and one nitrile) will exhibit unique resonances in the ¹³C NMR spectrum. The characteristic chemical shift ranges for different types of protons and carbons provide initial clues for structural assignment. For instance, aromatic protons typically resonate between 7 and 8 ppm, while aromatic carbons appear in the 110-140 ppm range and the nitrile carbon signal is found between 115-120 ppm. oregonstate.edu

The specific substitution pattern of 2,4,5-trichlorobenzonitrile results in a predictable set of chemical shifts and coupling patterns that can be contrasted with other isomers like 2,3,4-trichlorobenzonitrile (B31827) or 2,4,6-trichlorobenzonitrile (B1297859). For example, the symmetrical substitution of 2,4,6-trichlorobenzonitrile would lead to a simpler NMR spectrum compared to the asymmetric 2,4,5-isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4,5-Trichlorobenzonitrile

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic ¹H | ~7.3 - 7.8 |

| Aromatic ¹³C | ~110 - 140 |

| Nitrile ¹³C | ~115 - 120 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the chemical environments of individual nuclei, multidimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. In 2,4,5-trichlorobenzonitrile, a COSY spectrum would show a correlation between the two aromatic protons, confirming their adjacent or coupled relationship. researchgate.netyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu For 2,4,5-trichlorobenzonitrile, HMBC is invaluable for confirming the positions of the chlorine atoms and the nitrile group by observing long-range correlations from the protons to the quaternary (non-protonated) carbons. For example, a proton could show a correlation to the carbon atom of the nitrile group or to a carbon atom bonded to a chlorine atom, thus defining their relative positions. youtube.com

By combining the information from these multidimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural elucidation of 2,4,5-trichlorobenzonitrile.

Solid-State NMR (SSNMR) for Crystalline and Amorphous Forms

Solid-state NMR (SSNMR) is a vital technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous states. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. preprints.org

For 2,4,5-trichlorobenzonitrile, SSNMR can provide insights into:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct SSNMR spectra due to differences in crystal packing and intermolecular interactions.

Local Environment: SSNMR is sensitive to the local environment of each nucleus, allowing for the characterization of intermolecular interactions, such as halogen bonding. acs.orgnih.gov

Amorphous Content: SSNMR can be used to characterize amorphous or disordered regions within a sample.

The application of ¹³C and ¹⁵N SSNMR can be particularly informative for halogen-bonded frameworks, revealing details about the donor-acceptor interactions. nih.gov

Halogen NMR (e.g., ³⁵Cl NMR) for Electronic Environment Probing

Direct observation of halogen nuclei by NMR, such as ³⁵Cl NMR, offers a direct probe into the electronic environment of the chlorine atoms. huji.ac.il Chlorine nuclei are quadrupolar, meaning their interaction with the local electric field gradient (EFG) provides information about the symmetry of the electron distribution around the nucleus. nih.gov

Key insights from ³⁵Cl NMR include:

Quadrupolar Coupling Constant (CQ): The magnitude of the CQ is sensitive to the nature of the carbon-chlorine bond and intermolecular interactions like halogen bonding. acs.orgnih.gov Studies on chlorinated benzonitrile (B105546) compounds have shown that the magnitude of the ³⁵Cl CQ increases upon halogen bonding. acs.org

Isomer Differentiation: The different electronic environments of the chlorine atoms in 2,4,5-trichlorobenzonitrile would result in distinct ³⁵Cl NMR signals, further aiding in its differentiation from other isomers.

Although ³⁵Cl NMR signals for covalently bound chlorines can be very broad, advancements in solid-state NMR techniques have made it possible to acquire high-quality spectra. nih.gov The additive effects of substituents on the benzene ring influence the NQR frequencies, which can be correlated with the electronic properties of the substituents. aip.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characterization of Nitrile and Halogen Stretching Frequencies

Both IR and Raman spectroscopy are powerful for identifying key functional groups in 2,4,5-trichlorobenzonitrile.

Nitrile (C≡N) Stretching: The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this peak is often at a slightly lower frequency due to conjugation. spectroscopyonline.com The intensity of this peak is also a key characteristic. spectroscopyonline.com In Raman spectroscopy, the C≡N stretch also gives a distinct signal. uc.edu The exact position of the nitrile stretching frequency can be influenced by the electronic effects of the chlorine substituents.

Carbon-Halogen (C-Cl) Stretching: The stretching vibrations of the carbon-chlorine bonds occur in the fingerprint region of the IR and Raman spectra, typically between 540 and 760 cm⁻¹. uc.edu The presence of multiple C-Cl bonds in 2,4,5-trichlorobenzonitrile will result in a complex pattern of absorptions in this region. While interpretation can be challenging due to the crowded nature of the fingerprint region, these bands provide a characteristic "fingerprint" for the molecule. libretexts.org

Table 2: Characteristic Vibrational Frequencies for 2,4,5-Trichlorobenzonitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | IR (strong, sharp), Raman |

| Carbon-Chlorine (C-Cl) | Stretching | 540 - 760 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

The combination of IR and Raman spectroscopy is often complementary. Some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. americanpharmaceuticalreview.comlibretexts.org A comprehensive analysis of both provides a more complete picture of the vibrational properties of 2,4,5-trichlorobenzonitrile.

Analysis of Aromatic Ring Vibrations

There is no available experimental data from infrared (IR) or Raman spectroscopy that specifically details the aromatic ring vibrations for 2,4,5-trichlorobenzonitrile. While general principles of vibrational spectroscopy suggest that aromatic compounds exhibit characteristic C-H and C=C stretching and bending modes, the precise frequencies and assignments for this isomer are not documented in the searched scientific literature. For comparison, related isomers like 2,3,5-trichlorobenzonitrile (B1603440) show a characteristic C≡N stretching absorption around 2235 cm⁻¹. However, the specific vibrational modes of the benzene ring, which are influenced by the substitution pattern, remain uncharacterized for the 2,4,5-isomer.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak and specific fragmentation patterns for 2,4,5-trichlorobenzonitrile, are not available in the public domain. Electron ionization mass spectrometry would be expected to produce a molecular ion peak corresponding to its molecular weight, and fragmentation would likely involve the loss of chlorine atoms and the cyano group. However, without experimental spectra, a definitive analysis of its fragmentation pathways cannot be provided.

X-ray Crystallography and Crystal Engineering

No crystallographic data for 2,4,5-trichlorobenzonitrile could be located. This includes a lack of information on its molecular conformation, bond parameters, intermolecular interactions, and any potential polymorphic or co-crystalline forms.

Molecular Conformation and Bond Parameters in the Solid State

Information regarding the solid-state conformation, including bond lengths and angles, for 2,4,5-trichlorobenzonitrile is absent from the scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

There are no studies available that describe the crystal packing of 2,4,5-trichlorobenzonitrile. Therefore, details on intermolecular interactions such as halogen bonds or π-π stacking, which are crucial for understanding its crystal engineering, are unknown. In contrast, studies on the 2,4,6-isomer have identified the dominant intermolecular interactions as being between the halogen atoms and the nitrile group. researchgate.net

Polymorphism and Co-crystallization Studies

There is no information available concerning the existence of polymorphs or any co-crystallization studies involving 2,4,5-trichlorobenzonitrile.

Computational Chemistry Approaches to 2,4,5 Trichlorobenzonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure of 2,4,5-trichlorobenzonitrile. DFT has become especially popular due to its favorable balance of computational cost and accuracy. arxiv.orgscispace.com These methods model the electronic system of a molecule to determine its energy, electron density distribution, and other fundamental properties. scispace.com The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVDZ) is crucial for the quality of the results. mdpi.comnih.gov

A primary step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms—the equilibrium geometry—by locating the minimum on the potential energy surface. pennylane.ai For 2,4,5-trichlorobenzonitrile, this involves determining the precise bond lengths, bond angles, and dihedral angles. Methods like the Berny algorithm, often used in redundant internal coordinates, are employed for this purpose. gaussian.com

Due to the substituents on the benzene (B151609) ring, conformational analysis is necessary. While the benzene ring itself is largely planar, slight puckering can occur to alleviate steric strain between the bulky chlorine atoms and the nitrile group. The orientation of the C-C≡N bond relative to the ring and the out-of-plane positions of the chlorine atoms are key parameters. For substituted aromatic compounds, different conformations can exist, and their relative energies can be calculated to identify the most stable isomer. csus.eduethz.ch

| Parameter | Bond | Typical Calculated Value | Typical Experimental Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å | 1.38 - 1.40 Å |

| C-Cl | ~1.74 Å | ~1.73 Å | |

| C-CN | ~1.45 Å | ~1.44 Å | |

| C≡N | ~1.16 Å | ~1.15 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° | 119 - 121° |

| C-C-Cl | 119 - 121° | ~120° | |

| C-C-CN | ~120° | ~120° |

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy relating to electrophilicity. libretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2,4,5-trichlorobenzonitrile, the electron-withdrawing nature of the chlorine atoms and the nitrile group is expected to lower the energies of both the HOMO and LUMO and influence the molecule's susceptibility to nucleophilic attack. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. sapub.org

Table 2: Typical FMO Properties for Chlorinated Benzonitriles Note: Values are illustrative and depend heavily on the computational method and basis set used. DFT methods like B3LYP are commonly employed.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.0 to -8.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 5.0 to 6.5 eV |

| Reactivity | A smaller gap suggests higher reactivity | Moderately reactive |

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental spectra. researchgate.net

NMR Chemical Shifts : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nmrdb.orgnmrdb.org By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by using higher levels of theory.

Vibrational Frequencies : The vibrational modes of a molecule, which are observed experimentally using Infrared (IR) and Raman spectroscopy, can be calculated computationally. researchgate.net These calculations yield harmonic frequencies that are systematically higher than experimental frequencies. Therefore, they are often multiplied by a scaling factor to improve agreement with experimental data. nih.gov The characteristic nitrile (C≡N) stretching vibration in benzonitriles is a strong band typically observed around 2230 cm⁻¹, a feature that can be accurately predicted by these calculations.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Representative Moiety Note: Calculated frequencies are typically scaled to correct for anharmonicity and method limitations. The C≡N stretch is a key diagnostic peak.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Scaled Calculated Frequency (cm⁻¹) |

| C≡N Stretch | ~2235 cm⁻¹ | ~2230-2240 cm⁻¹ |

| C-Cl Stretch | 600 - 800 cm⁻¹ | 600 - 800 cm⁻¹ |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ |

| Ring Breathing Mode | 990 - 1010 cm⁻¹ | 990 - 1010 cm⁻¹ |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Reaction Mechanism Simulation and Transition State Identification

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. youtube.com By mapping the potential energy surface, researchers can trace the path from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). wikipedia.org The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. wikipedia.org

For a molecule like 2,4,5-trichlorobenzonitrile, a key reaction type is nucleophilic aromatic substitution (SNAr). Simulating this reaction would involve modeling the approach of a nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the departure of a chloride ion. youtube.com Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method are specifically designed to locate these saddle points on the energy surface efficiently. gaussian.com Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics and selectivity. arxiv.orgnih.gov

Intermolecular Interaction Energy Calculations

In the solid state, molecules are organized in a crystal lattice, and their arrangement is governed by intermolecular interactions. Computational methods can be used to calculate the strength of these non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and halogen bonding. nih.gov For chlorinated benzonitriles, interactions involving the chlorine atoms and the nitrile group are particularly important for crystal packing. researchgate.net The dominant intermolecular interactions in some chlorinated benzonitriles are between a halogen atom and the nitrile group (X···N). researchgate.net Calculating these interaction energies helps in understanding and predicting the crystal structure and physical properties like melting point and sublimation enthalpy. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with a solvent or other molecules in a simulated environment. Although specific MD studies on 2,4,5-trichlorobenzonitrile are not prominent in the provided search results, the technique is broadly applicable. It could be used to study how the molecule tumbles and reorients in solution, the flexibility of the substituent groups, and the formation of transient intermolecular complexes, providing a more complete picture of its behavior in a realistic chemical environment.

Environmental Fate and Degradation Pathways of 2,4,5 Trichlorobenzonitrile

Photodegradation Mechanisms and Kinetics of 2,4,5-Trichlorobenzonitrile

Photodegradation, the breakdown of compounds by light, is a significant process affecting the environmental persistence of many organic pollutants. For 2,4,5-Trichlorobenzonitrile, this process is influenced by several factors, including the properties of the light source and the presence of other environmental components.

Research has shown that the photodegradation of chlorothalonil (B1668833), a related chlorinated compound, leads to the formation of 2,4,5-trichlorobenzonitrile (CTL-3Cl) as a key photolysis product. mdpi.com Further investigation into the photodegradation of 2,4,5-Trichlorobenzonitrile itself is necessary to fully characterize its transformation products and their respective toxicities. Techniques such as high-performance liquid chromatography (HPLC) are utilized to analyze the presence of 2,4,5-Trichlorobenzonitrile and its degradation products in environmental samples. mdpi.comresearchgate.net

The rate of photodegradation is highly dependent on the wavelength and intensity of the light source. Studies on the photodegradation of chlorothalonil demonstrated a clear correlation between the number of UV lamps used and the degradation efficiency. Increasing the number of lamps from one to four significantly accelerated the degradation process, indicating that higher light intensity leads to faster breakdown. mdpi.com The use of reflective materials, such as silver-white aluminum foil, has also been shown to enhance photodegradation rates by increasing the effective light intensity through reflection and redistribution of UV light. mdpi.comresearchgate.net This suggests that the degradation of 2,4,5-Trichlorobenzonitrile would similarly be influenced by light intensity and the presence of reflective surfaces in the environment.

Table 1: Effect of Light Intensity on Chlorothalonil (CTL) Degradation Half-Life

| Number of UV Lamps | Half-Life (minutes) | Degradation Rate Increase (compared to one lamp) |

|---|---|---|

| 1 | 34.09 | - |

| 2 | 15.7 | 117.2% |

| 3 | 11.92 | 186.1% |

| 4 | 7.61 | 348.3% |

This table is based on data from a study on the photodegradation of chlorothalonil, a compound that degrades into 2,4,5-trichlorobenzonitrile. mdpi.com

Environmental surfaces can play a catalytic role in the photodegradation of organic compounds. For instance, the use of silver-white aluminum foil as a reflective surface significantly enhanced the photodegradation of chlorothalonil in aqueous solutions. mdpi.comresearchgate.net In contrast, black aluminum foil did not show a similar catalytic effect. mdpi.com This highlights the importance of the surface's reflective properties in accelerating photodegradation. Furthermore, studies on other chlorinated compounds have shown that photocatalysts like titanium dioxide (TiO2) and silver halides (Ag/AgX) can effectively degrade these pollutants under UV and visible light. nih.govscientificarchives.com The efficiency of these catalysts is influenced by factors such as particle size, surface characteristics, and the presence of dopants. scientificarchives.com

Table 2: Photodegradation Half-Life of Chlorothalonil (CTL) in Different Water Types with and without Reflective Foil

| Water Type | Half-Life in Enamel Container (minutes) | Half-Life with Silver-White Aluminum Foil (minutes) |

|---|---|---|

| Ultrapure Water | 55.23 | 23.92 |

| Pond Water | 12.63 | 7.13 |

| Paddy Field Water | 16.36 | 12.34 |

This table is based on data from a study on the photodegradation of chlorothalonil, a compound that degrades into 2,4,5-trichlorobenzonitrile. mdpi.comresearchgate.net

Influence of Wavelength and Light Intensity on Degradation Rates

Biotransformation Pathways and Microbial Degradation Studies

Microbial degradation is a crucial process for the removal of chlorinated aromatic compounds from the environment. nih.gov Various microorganisms have evolved enzymatic machinery to break down these often-recalcitrant molecules.

A wide range of microorganisms, including bacteria and fungi, are capable of metabolizing chlorinated aromatic compounds. nih.govepa.gov Genera such as Pseudomonas, Alcaligenes, and Aspergillus niger have been identified as key players in the degradation of these pollutants. nih.gov Some microbes can utilize these compounds as their sole source of carbon and energy. nih.gov The process of biodegradation can occur under both aerobic and anaerobic conditions. industrialmaintenanceproducts.net Under aerobic conditions, oxygenases are a primary mechanism for initiating degradation. industrialmaintenanceproducts.net Anaerobically, reductive dehalogenation, or halorespiration, can occur, leading to the removal of chlorine atoms. industrialmaintenanceproducts.net The degree of chlorination often dictates the preferred degradation pathway, with highly chlorinated compounds being more susceptible to anaerobic transformation and less chlorinated ones to aerobic breakdown. industrialmaintenanceproducts.net

The enzymatic breakdown of chlorinated aromatic compounds involves several key enzyme systems. Dechlorination is often initiated by oxygenases, which incorporate oxygen into the aromatic ring, or by hydrolytic dehalogenases, which replace a chlorine atom with a hydroxyl group. industrialmaintenanceproducts.net Glutathione S-transferases can also be involved, replacing a chlorine atom with a sulfhydryl group. industrialmaintenanceproducts.net

The nitrile group of 2,4,5-Trichlorobenzonitrile is subject to enzymatic hydrolysis. Two primary pathways for nitrile hydrolysis are known:

Nitrilases directly convert the nitrile to a carboxylic acid and ammonia (B1221849) in a single step. openbiotechnologyjournal.comresearchgate.netresearchgate.net

Nitrile hydratases first hydrate (B1144303) the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase. researchgate.netresearchgate.netuni-stuttgart.de

These enzymatic processes are of significant interest for bioremediation and industrial applications due to their high selectivity and mild reaction conditions. openbiotechnologyjournal.com

Microbial Communities Involved in Chlorinated Aromatic Compound Metabolism

Persistence and Environmental Mobility of Chlorinated Benzonitriles in Different Compartments (e.g., soil, water, air)

Chlorinated benzonitriles are a class of organic compounds whose environmental persistence and mobility are dictated by their chemical structure—specifically, the number and position of chlorine atoms on the benzene (B151609) ring and the presence of the nitrile group. This structure contributes to their chemical stability and, consequently, their resistance to degradation.

Persistence: Generally, chlorinated aromatic compounds show resistance to natural degradation, leading to their persistence in various environmental compartments. Research indicates that chlorinated benzonitriles can accumulate in soil due to low degradation rates under natural conditions. The strong carbon-halogen bonds contribute to the stability of these compounds. cymitquimica.com The environmental fate of benzonitrile (B105546) herbicides such as dichlobenil (B1670455) and bromoxynil (B128292) has been studied, revealing that their metabolites can be highly persistent and lead to groundwater contamination. nih.gov For instance, the dichlobenil metabolite 2,6-dichlorobenzamide (B151250) is a frequent groundwater contaminant, highlighting the potential for long-term environmental presence of compounds from this class. nih.gov

Mobility: The mobility of chlorinated benzonitriles in the environment, particularly in soil, is a critical factor in determining their potential to contaminate groundwater and other ecosystems. reachonline.eu Mobility is influenced by the compound's solubility in water and its tendency to adsorb to soil particles. reachonline.eu Chlorinated benzonitriles, being relatively nonpolar, often have low solubility in water and a higher affinity for organic matter and clay in the soil. mdpi.com This sorption to soil and sediment can limit their movement, reducing the likelihood of leaching into groundwater. nih.gov However, the exact mobility can vary. For example, the parent compound chlorothalonil is considered to range from slightly to moderately mobile, suggesting that contamination of benthic sediments could occur. epa.gov The mobility of any specific chlorinated benzonitrile will depend on its unique physicochemical properties, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc). reachonline.eu

There is limited specific data on the mobility of 2,4,5-Trichlorobenzonitrile in the air. However, for related compounds like chlorothalonil, the low vapor pressure and Henry's Law constant suggest that losses due to volatilization are limited. nih.gov

The following table summarizes the general environmental behavior of chlorinated benzonitriles.

| Environmental Compartment | Persistence/Mobility Characteristics | Influencing Factors | Citations |

| Soil | Generally persistent; accumulation is possible. Mobility is often limited. | Sorption to organic matter and clay; microbial activity; soil pH and composition. | mdpi.comnih.gov |

| Water | Can be persistent. Mobility depends on solubility and currents. | Water solubility; photolysis; microbial degradation; pH. | nih.govepa.gov |

| Air | Generally low mobility via volatilization for similar, larger structures. | Vapor pressure; Henry's Law constant; atmospheric photolysis. | nih.gov |

Formation of 2,4,5-Trichlorobenzonitrile as a Transformation Product (e.g., from Chlorothalonil)

2,4,5-Trichlorobenzonitrile has been identified as a transformation product resulting from the degradation of other chemical compounds, most notably the broad-spectrum fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).

The primary pathway for this transformation is photolysis, or degradation by ultraviolet (UV) light. mdpi.com Research on the photodegradation of Chlorothalonil (CTL) has shown that 2,4,5-trichlorobenzonitrile, designated as CTL-3Cl, is a key photolysis product. mdpi.com

One study investigated the effect of reflective materials on the UV photodegradation of Chlorothalonil. The findings indicated that enhancing light reflection significantly accelerates the degradation process. The photodegradation half-life of Chlorothalonil was found to be 22.9 minutes in a system with silver-white aluminium foil to enhance UV reflection, compared to 150.36 minutes in a system with non-reflective black aluminium foil. mdpi.com

Crucially, this accelerated degradation of the parent compound also led to a faster formation and subsequent breakdown of 2,4,5-trichlorobenzonitrile. mdpi.com In the enhanced UV environment, the concentration of 2,4,5-trichlorobenzonitrile increased rapidly within the first 90 minutes and then declined sharply over the following 90 minutes, demonstrating a dynamic process of formation and degradation. mdpi.com This contrasts with the conditions with lower UV exposure, where the concentration of this transformation product remained relatively stable over time. mdpi.com

The formation of 2,4,5-trichlorobenzonitrile from Chlorothalonil represents a significant transformation, as Chlorothalonil is an isophthalonitrile (containing two nitrile groups), while 2,4,5-trichlorobenzonitrile is a benzonitrile (containing one nitrile group). Other studies on Chlorothalonil degradation have frequently identified transformation products that retain the dinitrile structure, such as 2,4,5-trichloroisophthalonitrile (B140750) and 4-hydroxy-2,5,6-trichloroisophthalonitrile, primarily through microbial or hydrolytic dechlorination. nih.govnih.govresearchgate.net The photolytic pathway to 2,4,5-trichlorobenzonitrile thus represents a distinct degradation route for the parent fungicide.

The table below details the experimental findings on the photodegradation of Chlorothalonil and the formation of 2,4,5-Trichlorobenzonitrile.

| Experimental Condition | Chlorothalonil (CTL) Half-Life (minutes) | Observation for 2,4,5-Trichlorobenzonitrile (CTL-3Cl) | Citation |

| Enhanced UV reflection (silver-white foil) | 22.9 | Rapid formation within 90 min, followed by a sharp decline. | mdpi.com |

| Low UV reflection (black foil) | 150.4 | Content remained relatively stable over time. | mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science

2,4,5-Trichlorobenzonitrile as a Versatile Building Block in Organic Synthesis

2,4,5-Trichlorobenzonitrile is utilized as a key intermediate in the synthesis of a variety of organic compounds. ontosight.ai Its defined substitution pattern is crucial for creating target molecules with specific physical and chemical properties.

The 2,4,5-trichlorophenyl motif is a significant structural component in the development of certain agrochemicals. Research into the optimization of herbicides has shown that a 2,4,5-trisubstituted phenyl ring can lead to optimal herbicidal activity. openmedicinalchemistryjournal.com This makes 2,4,5-Trichlorobenzonitrile a key starting material for creating advanced agrochemical intermediates, such as pesticides. ontosight.ai The compound also serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and antipyretics. ontosight.ai Its structural framework is a building block in the development of new pharmaceutical compounds. lookchem.com

| Application Area | Role of 2,4,5-Trichlorobenzonitrile | Resulting Product Class | Reference |

|---|---|---|---|

| Agrochemicals | Intermediate for synthesis | Pesticides, Herbicides | ontosight.aiopenmedicinalchemistryjournal.com |

| Pharmaceuticals | Intermediate for synthesis | Antipyretics, Analgesics | ontosight.ai |

The structure of 2,4,5-Trichlorobenzonitrile is instrumental in the synthesis of N-aryl-substituted nitrogen-containing heterocycles. google.com The specific arrangement of the three chlorine atoms on the benzene (B151609) ring directs the formation of heterocyclic systems with a precisely defined substitution pattern. openmedicinalchemistryjournal.com Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and agrochemistry, and using precursors like 2,4,5-Trichlorobenzonitrile allows for the rational design of molecules with desired biological activities. openmedicinalchemistryjournal.com The nitrile group itself can participate in cyclization reactions, or it can be chemically transformed into other functional groups to facilitate the construction of various heterocyclic rings.

Beyond its role in life sciences, 2,4,5-Trichlorobenzonitrile is a precursor in the production of various specialty and fine chemicals. ontosight.aiinnospk.com Fine chemicals are pure, single substances produced in limited quantities for specific applications. This compound serves as an intermediate for manufacturing certain dyes, such as cyanine (B1664457) and merocyanine (B1260669) dyes. ontosight.ai It also finds application in the polymer industry as a building block for producing some plastics, resins, and adhesives. ontosight.ai

Synthesis of Nitrogen-Containing Heterocycles with Defined Substitution Patterns

Incorporation of 2,4,5-Trichlorobenzonitrile Motifs into Functional Materials

The electronic properties and rigid structure of the 2,4,5-Trichlorobenzonitrile unit make it a candidate for incorporation into advanced functional materials. These materials leverage the unique characteristics of their molecular components to achieve specific functions, such as porosity or electronic conductivity.

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly tunable structures. researchgate.net A specific subclass, covalent triazine frameworks (CTFs), are noted for their high nitrogen content and stability, which are imparted by the triazine rings that form the material's backbone. researchgate.netresearchgate.net These frameworks are typically synthesized through the trimerization of nitrile-containing monomers. researchgate.net

While fluorinated analogues such as 2,4,5-trifluorobenzonitrile (B1209073) are explicitly mentioned in the synthesis of dinitrile monomers for polytriazine COFs, the fundamental reaction chemistry applies to other halogenated benzonitriles. ossila.com The nitrile group of 2,4,5-Trichlorobenzonitrile can, in principle, undergo cyclotrimerization to form the 1,3,5-triazine (B166579) rings that constitute the core structure of these frameworks. The resulting materials would possess a porous structure with the chlorine atoms projecting into the pore interiors, potentially tuning the surface properties and adsorption affinities of the COF for applications in gas separation and storage. researchgate.netuni-duesseldorf.de

The development of materials for organic electronics, such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), relies on molecules with specific electronic properties. ambeed.com Aromatic and nitrile-containing compounds are frequently used as building blocks for these materials. bldpharm.com The presence of multiple electron-withdrawing groups, such as the three chlorine atoms and the nitrile group in 2,4,5-Trichlorobenzonitrile, significantly influences the molecule's electronic characteristics. These substituents lower the energy levels of the molecular orbitals (HOMO and LUMO), which can be advantageous for creating n-type (electron-transporting) materials. Incorporating this motif into larger conjugated systems could produce materials with tailored electronic behavior suitable for various organic electronic devices. ambeed.combldpharm.com

Synthesis of Polytriazine Covalent Organic Frameworks (COFs) and Related Porous Materials

Rational Design and Synthesis of Functionalized Derivatives for Specific Applications

The strategic functionalization of 2,4,5-trichlorobenzonitrile serves as a cornerstone for developing advanced materials with tailored properties. This section explores the rational design principles and synthetic methodologies employed to convert this versatile building block into high-value functional derivatives, with a particular focus on its application in the synthesis of complex macrocyclic compounds like phthalocyanines. These materials are of significant interest in the realm of materials science due to their unique electronic and photophysical properties.